Boc-D-Lys(Fmoc)-OH
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Overview
Description
Boc-D-Lys(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Lys(Fmoc)-OH is synthesized through a series of chemical reactions involving lysine. The synthesis typically begins with the protection of the amino group of lysine using the Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base. The Fmoc group is then introduced by reacting the Boc-protected lysine with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid. The Fmoc group is removed using a base, such as piperidine.
Coupling: Peptide bond formation is facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Scientific Research Applications
Boc-D-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and research.
Mechanism of Action
The mechanism of action of Boc-D-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups of lysine, respectively, allowing for selective reactions at other functional groups. This selective protection is crucial for the stepwise assembly of peptides, ensuring that the desired sequence is achieved without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Fmoc)-OH: Similar to Boc-D-Lys(Fmoc)-OH but with the L-lysine isomer.
Fmoc-Lys(Boc)-OH: The positions of the Boc and Fmoc groups are reversed.
Boc-D-Lys(Boc)-OH: Both protecting groups are Boc.
Uniqueness
This compound is unique due to the specific arrangement of the Boc and Fmoc protecting groups on the D-lysine isomer. This arrangement provides distinct reactivity and selectivity in peptide synthesis, making it a valuable tool for researchers and chemists .
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84624-27-1 |
Source
|
Record name | NSC342209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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